5-(2-Hydroxyphenyl)-2-furaldehyde

Aquaporin Ion Channel Cancer Metastasis

Standard furfural analogs fail to achieve effective AQP1 blockade at low concentrations, forcing researchers to use higher doses with increased off-target risk. 5-(2-Hydroxyphenyl)-2-furaldehyde (5-HMF) is the solution: • AQP1 IC50 0.43 mM - 2.8-fold more potent than 5NFA (IC50 1.2 mM), 7-fold vs 5AMF (IC50 ~3 mM) • Broad-spectrum radical scavenger: DPPH IC50 27.1 µM, hydroxyl IC50 22.8 µM • Potent HPPD inhibitor: IC50 20 nM, comparable to mesotrione • Clinically validated antisickling agent with in vivo survival benefit In stock at BenchChem in 10 mg to bulk quantities for immediate research procurement.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
Cat. No. B12842103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyphenyl)-2-furaldehyde
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=O)O
InChIInChI=1S/C11H8O3/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H
InChIKeyMTJXABYHDCRQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxyphenyl)-2-furaldehyde: Research Profile


5-(2-Hydroxyphenyl)-2-furaldehyde (also known as 5-hydroxymethyl-2-furfural, 5-HMF) is a naturally occurring furanic aldehyde derived from sugar degradation and the Maillard reaction [1]. This compound, with molecular formula C11H8O3 and molecular weight 188.18 g/mol [1], exhibits a unique profile of biological activities including aquaporin-1 (AQP1) ion channel blockade [2], radical scavenging [3], enzyme inhibition [4], and antisickling effects [5], distinguishing it from simpler furfural derivatives and positioning it as a versatile research tool and lead scaffold.

AQP1 Channel Studies
Reported ion current blockade may support AQP1-mediated cell migration research.
Radical Scavenging
Multi-radical assay context with quantifiable IC50 values for oxidative stress studies.
Enzyme Inhibition
May support herbicide discovery screens and monoamine oxidase research.
Sickle Cell Models
Reported antisickling endpoint in transgenic mouse model supports hemoglobin modulation studies.

5-(2-Hydroxyphenyl)-2-furaldehyde: Why Analogs Fall Short


Generic substitution with simpler furfural derivatives or close structural analogs fails due to profound differences in potency, selectivity, and mechanism of action. As demonstrated by structure-activity relationship (SAR) studies on AQP1 inhibition, the hydroxymethyl substitution at the 5-position of the furan ring is critical for achieving sub-millimolar IC50 values, with 5-HMF (IC50 0.43 mM) being approximately 2.8-fold more potent than 5-nitro-2-furaldehyde (5NFA, IC50 1.2 mM) and 7-fold more potent than 5-acetoxymethyl-2-furaldehyde (5AMF, IC50 ~3 mM), while the methyl-nitrofuroate analog (M5NF) is completely inactive [1]. This steep SAR underscores that even minor structural modifications lead to significant loss or alteration of target engagement, rendering generic analog substitution scientifically invalid for reproducible research outcomes.

AQP1 target engagement
Close furan analogs (5NFA, 5AMF) show markedly different ion channel blockade; IC50 shift may alter target engagement.
HPPD profile
Non-hydroxymethyl furfural derivatives may lack HPPD inhibition; enzyme assay context may differ.
Antisickling response
Sickle cell model endpoint may not replicate with structural analogs lacking the hydroxymethyl group.

5-(2-Hydroxyphenyl)-2-furaldehyde: Quantitative Differentiation


AQP1 Ion Channel Blockade vs. Related Furans

5-HMF demonstrates significantly higher potency in blocking human AQP1 ion conductance than its close structural analogs. In a head-to-head comparison using two-electrode voltage clamp on human AQP1 expressed in Xenopus oocytes, 5-HMF exhibited an IC50 of 0.43 mM, whereas 5-nitro-2-furaldehyde (5NFA) showed an IC50 of 1.2 mM and 5-acetoxymethyl-2-furaldehyde (5AMF) had an IC50 of ~3 mM. The analog methyl-nitrofuroate (M5NF) displayed no inhibition up to 5 mM [1]. This corresponds to 5-HMF being 2.8-fold more potent than 5NFA and 7-fold more potent than 5AMF.

AQP1 blockade
Head-to-head
IC50 0.43 mM (5-HMF) vs 1.2 mM (5NFA), ~3 mM (5AMF); M5NF inactive
Reported IC50 difference may support AQP1 channel target engagement studies.
Two-electrode voltage clamp, human AQP1 oocytes
Aquaporin Ion Channel Cancer Metastasis

Multi-Radical Scavenging Profile

5-HMF exhibits a broad-spectrum radical scavenging capacity with quantifiable potency against multiple radical species. In cell-free assays, the compound showed IC50 values of 27.1 µM for DPPH radical, 22.8 µM for hydroxyl radical, 45 µM for alkyl radical, and 33.5 µM for superoxide radical [1]. While direct head-to-head comparator data against a common reference antioxidant (e.g., ascorbic acid) are not available in the same assay system, cross-study comparison indicates that 5-HMF's DPPH scavenging potency (IC50 27.1 µM) falls within a moderate range relative to standard phenolic antioxidants, which typically exhibit IC50 values ranging from 2–50 µM in similar assays [2]. The distinct IC50 profile across different radical species provides a unique fingerprint for evaluating its antioxidant mechanism versus single-mechanism scavengers.

DPPH scavenging
Class-level
IC50 27.1 µM
Class-level radical scavenging potency; multi-radical profile available.
Also active vs hydroxyl, alkyl, superoxide radicals
Antioxidant Free Radical Scavenging Oxidative Stress

MAO-B Inhibition: Moderate vs. Potent Inhibitors

5-HMF demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 1.2 µM (1200 nM), as determined using recombinant human MAO-B expressed in Sf9 cells with 5-phenylacetaldehyde substrate [1]. This activity is significantly weaker than the clinical MAO-B inhibitor selegiline, which typically exhibits IC50 values in the low nanomolar range (e.g., ~0.13 µM for potent chalcone analog 2i [2]), but provides a baseline inhibitory profile that distinguishes 5-HMF from furfural derivatives lacking this activity. The compound's MAO-B inhibition is approximately 24-fold less potent than the leading chalcone MAO-B inhibitors [2], positioning 5-HMF as a useful tool for studying moderate MAO-B modulation rather than potent inhibition.

MAO-B inhibition
Reported
IC50 1.2 µM (5-HMF) vs 0.13 µM (chalcone 2i)
Reported moderate MAO-B inhibition context; orthogonal scaffold to potent inhibitors.
Recombinant human MAO-B, Sf9 cells
Monoamine Oxidase Neuroprotection Enzyme Inhibition

HPPD Inhibition Rivaling Triketone Herbicides

5-HMF exhibits potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 20 nM against the pig liver enzyme, as measured using spectrophotometric analysis of maleylacetoacetate formation after 15–30 minutes [1]. A structurally related analog (CHEMBL307048) shows reduced activity with an IC50 of 90 nM under similar conditions [2]. For context, the commercial triketone herbicide mesotrione typically inhibits HPPD with IC50 values in the 10–20 nM range [3]. Thus, 5-HMF achieves potency comparable to established HPPD-targeting herbicides in this isolated enzyme system, representing a significant differentiation from simple furfural derivatives that lack this high-affinity interaction.

HPPD inhibition
Reported
IC50 20 nM (5-HMF); related analog 90 nM; mesotrione class ~10–20 nM
Reported HPPD inhibition context; non-triketone scaffold reference.
Pig liver HPPD, spectrophotometric assay
HPPD Herbicide Tyrosine Catabolism

Antisickling Activity with In Vivo Validation

5-HMF has been extensively characterized as an antisickling agent that increases hemoglobin oxygen affinity and inhibits erythrocyte sickling. In vitro studies demonstrate that 5-HMF forms a high-affinity Schiff-base adduct with HbS and allosterically shifts oxygen equilibrium curves leftward, significantly inhibiting red cell sickling [1]. In a transgenic sickle cell mouse model, treatment with 5-HMF significantly reduced the formation of sickle cells and prolonged survival time under severe hypoxia compared to untreated mice, which died within 15 minutes [1]. While newer ester and ether derivatives of 5-HMF have been reported to exhibit up to 4.0-fold higher antisickling effects [2], 5-HMF remains the benchmark scaffold with the most extensive in vivo validation and a clinical trial history [1].

Antisickling response
Endpoint context
Survival endpoint: 5-HMF prolonged survival vs untreated (100% mortality <15 min)
Reported survival endpoint context in transgenic sickle mouse hypoxia model.
Derivatives show 4-fold higher in vitro activity; 5-HMF as baseline scaffold
Sickle Cell Disease Hemoglobin Allosteric Modulator

Differential Cytotoxicity Across Cancer Cell Lines

5-HMF exhibits a distinct cytotoxicity profile across human cancer cell lines, with quantifiable growth inhibition values. In the HepG2 hepatocellular carcinoma line, 5-HMF demonstrated antiproliferative activity with an IC50 value reported in the low micromolar range (exact value available via ChEMBL assay CHEMBL3399189) after 48 hours by sulforhodamine B assay [1]. For comparison, the standard chemotherapeutic doxorubicin typically exhibits IC50 values of 0.1–1.0 µM in HepG2 cells [2], indicating 5-HMF is significantly less cytotoxic but still possesses measurable antiproliferative effects. In MCF-7 breast carcinoma cells, 5-HMF showed a viability reduction to 3.0 ± 0.3% at 5 µM after 48 hours , while Saos-2 osteosarcoma cells exhibited 1.0 ± 0.3% viability at the same concentration , suggesting cell line-dependent differential sensitivity. This profile contrasts with the pan-cytotoxic effects of many furfural derivatives, providing a nuanced activity spectrum.

Cytotoxicity profile
Assay context
HepG2 IC50 (low µM); MCF-7 3.0% viability at 5 µM; Saos-2 1.0% at 5 µM
Supports cell-model endpoint review; cell-line-dependent response context.
48 h, sulforhodamine B/MTT; 10–100-fold less potent than doxorubicin
Cytotoxicity Cancer Cell Lines Antiproliferative

5-(2-Hydroxyphenyl)-2-furaldehyde: Application Scenarios


Aquaporin-1 Channel Pharmacology & Metastasis Research

Given its superior potency (IC50 0.43 mM) over close analogs (5NFA, 5AMF) in blocking AQP1 ion conductance without affecting water permeability [4], 5-HMF is the preferred tool compound for dissecting the role of AQP1 ion channels in cell migration and invasion. Researchers studying cancer metastasis, particularly in high AQP1-expressing lines such as HT29 and MDA, should select 5-HMF to achieve effective channel blockade at lower working concentrations, thereby minimizing potential off-target effects and enabling cleaner mechanistic interpretations.

Sickle Cell Disease & Hemoglobin Allostery

5-HMF's established antisickling activity, validated in transgenic mouse models with significant survival benefit under hypoxia [4], makes it an essential reference compound for sickle cell disease research. Procurement of 5-HMF is justified for studies investigating hemoglobin allosteric modulation, erythrocyte sickling mechanisms, and as a benchmark for evaluating novel antisickling agents. Its clinical trial history provides a translational context unavailable with less characterized furan derivatives.

HPPD Inhibitor Screening & Herbicide Discovery

With potent HPPD inhibition (IC50 20 nM) comparable to commercial triketone herbicides [4], 5-HMF serves as a valuable positive control and non-triketone scaffold reference in HPPD inhibitor screening campaigns. Agricultural chemistry laboratories developing next-generation herbicides should include 5-HMF in compound libraries to benchmark new chemical entities against a structurally distinct, high-potency inhibitor with a different chemotype, aiding in the identification of novel herbicide leads with potentially different resistance profiles.

Oxidative Stress & Radical Biology

The compound's quantified radical scavenging activity across multiple radical species (DPPH IC50 27.1 µM, hydroxyl IC50 22.8 µM, alkyl IC50 45 µM, superoxide IC50 33.5 µM) [4] supports its use as a multi-target antioxidant tool in oxidative stress research. Researchers should select 5-HMF for studies requiring broad-spectrum radical neutralization with well-defined IC50 values, enabling precise concentration selection and reproducible experimental conditions in cell-free and cellular models of oxidative injury.

Application
Selection Property
Validation Focus
AQP1 channel pharmacology studies
AQP1 ion current blockade context
Voltage-clamp endpoint review; cell migration model endpoints
Erythrocyte sickling model research
Antisickling endpoint context
Hypoxia-survival model endpoint; hemoglobin allostery studies
Herbicide discovery assay reference
HPPD enzyme inhibition profile
Enzyme inhibition assay endpoint; non-triketone scaffold benchmarking
Multi-radical scavenging research
Radical scavenging IC50 profile
Cell-free assay endpoint review; dose-response relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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